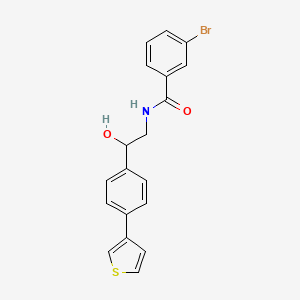

3-bromo-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide

Description

Properties

IUPAC Name |

3-bromo-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrNO2S/c20-17-3-1-2-15(10-17)19(23)21-11-18(22)14-6-4-13(5-7-14)16-8-9-24-12-16/h1-10,12,18,22H,11H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKIYLSXSLVHJMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of a benzamide precursor, followed by the introduction of the hydroxy and thiophene groups through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of the corresponding hydrocarbon.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-bromo-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide exhibit potential anticancer properties. For instance, studies on related benzamide derivatives have shown effectiveness against several cancer cell lines, including breast cancer (MCF7) and prostate cancer cells. The mechanism often involves the inhibition of specific enzymes or receptors that are critical for tumor growth and proliferation .

Antimicrobial Properties

Compounds with similar structures have been evaluated for their antimicrobial activity against various pathogens. The incorporation of the thiophenyl group is believed to enhance the compound's ability to penetrate microbial membranes, leading to improved efficacy against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The hydroxyethyl group in the compound may facilitate interactions with biological macromolecules, potentially leading to anti-inflammatory effects. This property is crucial in developing treatments for conditions like arthritis or other inflammatory diseases .

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Hydroxyethyl Intermediate : Reacting 4-(thiophen-3-yl)benzaldehyde with ethylene glycol under acidic conditions.

- Amidation Reaction : The hydroxyethyl intermediate is reacted with 4-bromobenzoic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

This synthetic route allows for modifications that can lead to derivatives with enhanced biological activities .

Material Science Applications

The unique properties of this compound make it a candidate for use in advanced materials:

Polymer Development

Due to its chemical stability and hydrophobic characteristics imparted by the thiophenyl group, this compound can be utilized in developing polymers with specific mechanical and thermal properties.

Coatings and Composites

The compound's ability to form strong bonds with various substrates may allow it to be used in coatings that require enhanced durability and resistance to environmental factors .

Case Studies and Research Findings

A review of recent literature reveals several studies focusing on the biological activities of compounds related to this compound:

| Study | Focus | Findings |

|---|---|---|

| PMC6661967 | Anticancer Activity | Identified promising anticancer compounds through structure-activity relationship studies. |

| PMC7145827 | Antimicrobial Properties | Demonstrated significant activity against resistant bacterial strains, suggesting potential therapeutic applications. |

| PMC11550804 | Molecular Docking Studies | Provided insights into binding affinities and mechanisms of action against specific targets, enhancing understanding of therapeutic potential. |

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and hydroxy group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and analogous benzamides from the evidence:

Structural and Functional Insights

Bromine Positioning: The target compound’s 3-bromo substitution contrasts with the 4-bromo analog in .

Hydroxyethyl vs. Alkyl Chains : The hydroxyethyl group in the target compound likely increases hydrophilicity compared to the butyl-diazepane (9b) or ethoxy-piperazine (3a) chains, which prioritize lipophilicity and flexibility .

Thiophene Orientation : The 3-yl thiophene in the target compound and 9b/3a differs from the 2-yl thiophene in cyclopenta-thiophene derivatives (). The 3-yl position may optimize π-stacking in hydrophobic binding sites .

Research Implications

While direct pharmacological data for the target compound are absent, structural analogs provide insights:

- Receptor Binding : Piperazine- and diazepane-containing analogs (3a, 9b) show affinity for D3 receptors, suggesting the target’s hydroxyethyl-thiophenyl group could similarly engage polar residues in binding pockets .

- Solubility vs. Permeability : The hydroxyethyl group may improve aqueous solubility over lipophilic trifluoromethyl (9b) or chlorodifluoromethoxy () substituents but could reduce blood-brain barrier penetration .

- Metabolic Stability: Bromine’s electronegativity may slow oxidative metabolism compared to non-halogenated analogs, though the hydroxy group could introduce susceptibility to glucuronidation .

Biological Activity

The compound 3-bromo-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide is a novel benzamide derivative that has attracted attention due to its potential biological activities. This article aims to summarize the existing research on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for This compound is , with a molecular weight of approximately 405.36 g/mol. The compound features a bromine atom, a hydroxyl group, and a thiophene moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉BrN₂O₂S |

| Molecular Weight | 405.36 g/mol |

| CAS Number | 2034435-56-6 |

| Melting Point | Not available |

| Solubility | Not specified |

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown antiproliferative effects against various cancer cell lines.

In one study, compounds with hydroxyl and methoxy substituents demonstrated selective cytotoxicity against the MCF-7 breast cancer cell line, with IC50 values ranging from 1.2 to 5.3 µM . The presence of the thiophene ring is believed to enhance the interaction with biological targets involved in cancer progression.

The proposed mechanism of action for This compound involves the inhibition of key signaling pathways associated with cell proliferation and survival. This compound may induce apoptosis in cancer cells by modulating oxidative stress pathways and influencing cell cycle regulation .

Antimicrobial Activity

In addition to its anticancer properties, there is preliminary evidence suggesting that this compound may possess antimicrobial activity. Similar benzamide derivatives have been tested against various bacterial strains, showing moderate to high potency. The presence of the thiophene moiety is thought to contribute to this activity by disrupting bacterial cell membranes.

Study 1: Antiproliferative Effects

A study investigated the antiproliferative effects of several benzamide derivatives on human cancer cell lines. The results indicated that compounds with hydroxyl and bromine substitutions exhibited enhanced activity against MCF-7 cells compared to their unsubstituted counterparts. The most active derivative showed an IC50 value of approximately 3.1 µM, highlighting the potential of these compounds in cancer therapy .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on a series of related compounds, revealing that the introduction of specific functional groups significantly impacts biological activity. The presence of both hydroxyl and thiophene groups was essential for achieving optimal potency against cancer cells . This study underscores the importance of structural modifications in developing effective therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.